![molecular formula C20H32B2O4 B2589930 双[(+)-蒎烷二醇]二硼 CAS No. 230299-17-9](/img/structure/B2589930.png)
双[(+)-蒎烷二醇]二硼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(+)-pinanediolato]diboron is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound consists of two pinanediol ligands attached to a diboron core, which imparts unique properties to the molecule.
科学研究应用
Bis[(+)-pinanediolato]diboron has numerous applications in scientific research:
作用机制
Target of Action
Bis[(+)-pinanediolato]diboron primarily targets alkyl electrophiles and aryl/vinyl halides in organic synthesis . It acts as a non-metallic reductant that enables the reductive cross-coupling of these electrophiles to afford C(sp3)–C(sp2) bond-forming products .
Mode of Action
The interaction of Bis[(+)-pinanediolato]diboron with its targets involves a series of steps. The process begins with the reduction of Ni(II) to Ni(0) mediated by Bis[(+)-pinanediolato]diboron . This is followed by a radical-chain process that intercepts an alkyl Ni(0) to give alkyl–Ni(I). Subsequently, the oxidative addition of ArX occurs to give a key alkyl–Ni(III)–Ar intermediate prior to the ejection of the product .
Biochemical Pathways
Bis[(+)-pinanediolato]diboron affects the biochemical pathways involved in the formation of C(sp3)–C(sp2) bonds . It enables the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides, leading to the formation of these bonds . This process is part of the broader field of cross-electrophile coupling in organic synthesis .
Pharmacokinetics
Its high stability in air and moisture suggests that it may have good stability and potentially favorable distribution properties in a hypothetical biological setting.
Result of Action
The result of Bis[(+)-pinanediolato]diboron’s action is the formation of C(sp3)–C(sp2) bond-forming products . These products are derived from the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides . This process enables the synthesis of boronates, which are stable towards air and can be used in various transformations, such as the construction of CC bonds and CB bonds .
Action Environment
Bis[(+)-pinanediolato]diboron is noted for its high stability in air and moisture , suggesting that it can maintain its efficacy and stability in various environmental conditions. Its use is also highlighted as being economically and environmentally friendly
生化分析
Biochemical Properties
Bis[(+)-pinanediolato]diboron is a biochemical reagent that plays a significant role in various biochemical reactions . It is used as a boratization reagent in organic synthesis . The B-B bond in Bis[(+)-pinanediolato]diboron adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes .
Cellular Effects
It is known that boron compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bis[(+)-pinanediolato]diboron involves its interaction with other molecules at the molecular level. The B-B bond in Bis[(+)-pinanediolato]diboron adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes . These reactions proceed via boryl complexes .
Temporal Effects in Laboratory Settings
It is known that Bis[(+)-pinanediolato]diboron is not moisture-sensitive and can be handled in air .
Metabolic Pathways
It is known that boron compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that boron compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that boron compounds can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[(+)-pinanediolato]diboron typically involves the reaction of diboron compounds with pinanediol. One common method is the reaction of bis(pinacolato)diboron with (+)-pinanediol under acidic conditions. This reaction proceeds smoothly, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of bis[(+)-pinanediolato]diboron follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Bis[(+)-pinanediolato]diboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The pinanediol ligands can be substituted with other ligands, leading to the formation of different boron compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and boronates.
Reduction: Borohydrides.
Substitution: A variety of boron compounds with different ligands.
相似化合物的比较
Bis(pinacolato)diboron: Similar in structure but with pinacol ligands instead of pinanediol.
Bis(catecholato)diboron: Contains catechol ligands and exhibits different reactivity.
Bis(neopentyl glycolato)diboron: Features neopentyl glycol ligands and is used in different synthetic applications.
Uniqueness: Bis[(+)-pinanediolato]diboron is unique due to the presence of pinanediol ligands, which impart specific steric and electronic properties to the molecule. These properties influence its reactivity and make it suitable for specific applications in organic synthesis .
属性
CAS 编号 |
230299-17-9 |
|---|---|
分子式 |
C20H32B2O4 |
分子量 |
358.1 g/mol |
IUPAC 名称 |
(1S,2R,6S,8S)-2,9,9-trimethyl-4-[(1R,2R,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14+,15-,16+,19+,20+/m0/s1 |
InChI 键 |
VNEZFUGEQURPEN-RSFRWMQISA-N |
手性 SMILES |
B1(O[C@@H]2C[C@@H]3C[C@@H]([C@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@]5(O4)C)C6(C)C |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


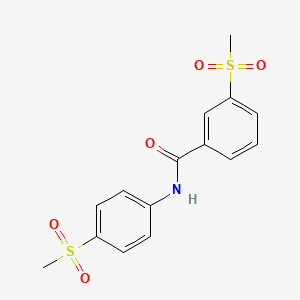
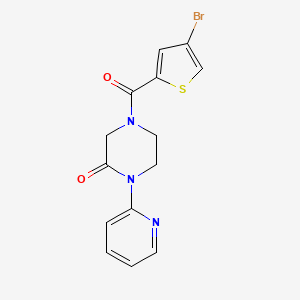
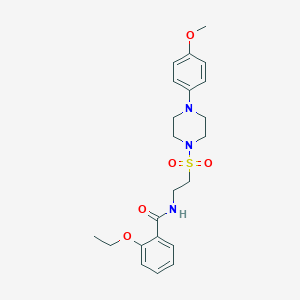

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)
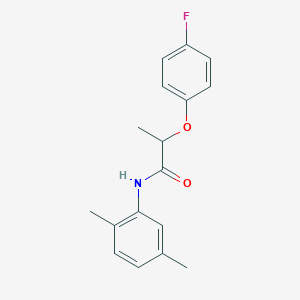
![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)
![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)
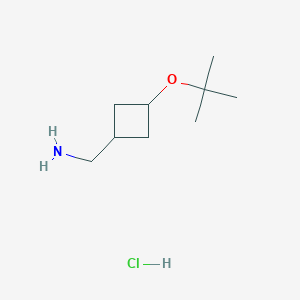
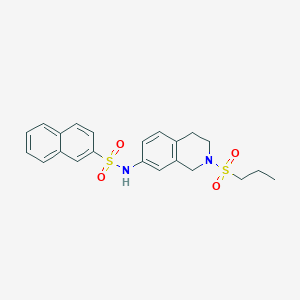
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2589869.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
